Home > Products > Screening Compounds P80405 > Lexaptepid pegol
Lexaptepid pegol - 1390631-57-8

Lexaptepid pegol

Catalog Number: EVT-272688
CAS Number: 1390631-57-8
Molecular Formula: C18H37N2O10P
Molecular Weight: 472.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lexaptepid pegol is a structured mirror-image L-oligoribonucleotide known as a Spiegelmer.
Overview

Lexaptepid pegol is a pegylated structured L-oligoribonucleotide designed to inhibit hepcidin, a peptide hormone that regulates iron homeostasis in the body. This compound is primarily being investigated for its potential to treat anemia of chronic disease, a condition characterized by impaired erythropoiesis due to functional iron deficiency often caused by elevated levels of hepcidin. By binding and inactivating hepcidin, Lexaptepid pegol aims to increase serum iron levels and transferrin saturation, thereby improving iron availability for erythropoiesis .

Source and Classification

Lexaptepid pegol is classified as a synthetic oligonucleotide and falls under the category of therapeutic agents targeting hepcidin. It is developed through advanced biopharmaceutical techniques, leveraging the unique properties of structured L-oligonucleotides to achieve high specificity in biological interactions. The compound's development is supported by rigorous preclinical and clinical studies aimed at evaluating its safety, pharmacokinetics, and pharmacodynamics .

Synthesis Analysis

The synthesis of Lexaptepid pegol involves solid-phase phosphoramidite chemistry, a common method for producing oligonucleotides. This technique allows for the stepwise addition of nucleotide building blocks to create the desired sequence. The pegylation process enhances the stability and solubility of the oligonucleotide, which is crucial for its therapeutic efficacy. The synthesis also includes purification steps to ensure the final product's quality and integrity .

Technical Details

  • Solid-Phase Synthesis: Utilizes a resin-bound approach where nucleotides are sequentially added.
  • Pegylation: Introduces polyethylene glycol moieties to improve pharmacokinetic properties.
  • Purification Techniques: Typically involves high-performance liquid chromatography (HPLC) to isolate pure oligonucleotide products.
Molecular Structure Analysis

Lexaptepid pegol consists of a structured L-oligoribonucleotide backbone modified with polyethylene glycol groups. The molecular structure enables specific interactions with hepcidin, facilitating its inhibition. The detailed structural formula includes:

  • Backbone: Composed of L-nucleotides that confer stability against nuclease degradation.
  • Pegylation Sites: Enhance solubility and circulation time in the bloodstream.

Data

  • Molecular Weight: Approximately 5 kDa.
  • Structural Features: Contains multiple functional groups that facilitate binding to target molecules.
Chemical Reactions Analysis

Lexaptepid pegol undergoes specific chemical interactions upon administration:

  • Binding Reaction: The primary reaction involves Lexaptepid pegol binding to hepcidin, leading to its inactivation.
  • Concentration-Dependent Effects: Dose-dependent increases in serum iron and transferrin saturation have been observed following administration.

Technical Details

  • Pharmacokinetics: Exhibits dose-proportional increases in peak plasma concentrations.
  • Safety Profile: Generally well tolerated with mild side effects noted at higher doses .
Mechanism of Action

The mechanism of action for Lexaptepid pegol revolves around its ability to inhibit hepcidin production:

  1. Binding to Hepcidin: Lexaptepid pegol binds specifically to hepcidin, preventing it from exerting its effects on iron metabolism.
  2. Inhibition of Hepcidin Activity: This leads to decreased internalization of ferroportin, a protein responsible for iron export from cells.
  3. Increased Serum Iron Levels: As a result, there is an increase in serum iron concentration and transferrin saturation, enhancing iron availability for erythropoiesis.

Data

  • Serum Iron Increase: Up to 67% increase observed at 8 hours post-infusion at optimal doses .
Physical and Chemical Properties Analysis

Lexaptepid pegol exhibits several key physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to pegylation.
  • Stability: Enhanced stability against enzymatic degradation compared to natural oligonucleotides.
  • Thermal Properties: Displays stable thermal characteristics suitable for storage and handling.

Relevant Data

  • pH Stability Range: Effective within physiological pH ranges (7.0 - 7.4).
  • Storage Conditions: Recommended at -20°C for long-term stability.
Applications

Lexaptepid pegol has significant potential applications in various scientific fields:

  • Therapeutic Use: Primarily aimed at treating anemia of chronic disease by modulating iron metabolism.
  • Research Tool: Can be utilized in studies investigating iron homeostasis and related disorders.
  • Potential Expansion: Future applications may include other conditions associated with dysregulated hepcidin levels.

The ongoing development and clinical trials will further elucidate the full scope of applications for Lexaptepid pegol, particularly in enhancing patient outcomes in anemia management .

Properties

CAS Number

1390631-57-8

Product Name

Lexaptepid pegol

IUPAC Name

8-(2-(2-methoxyethoxy)ethyl)-7,10-dioxo-2,5-dioxa-8,11-diazaheptadecan-17-yl dihydrogen phosphate

Molecular Formula

C18H37N2O10P

Molecular Weight

472.47

InChI

InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25)

InChI Key

QJAGBAPUFWBVSD-UHFFFAOYSA-N

SMILES

COCCOCCN(C(COCCOC)=O)CC(NCCCCCCOP(O)(O)=O)=O

Solubility

Soluble in DMSO

Synonyms

Lexaptepid pegol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.